N'-(3-chloro-4-methylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide
Description
N'-(3-chloro-4-methylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide is a heterocyclic compound featuring a fused triazolo-thiazole core. Key structural attributes include:
- Molecular formula: C₂₃H₂₂ClN₅O₃S (average mass: 483.971 g/mol) .
- Substituents: A 3-chloro-4-methylphenyl group and a 4-methoxyphenyl group attached to the triazolo-thiazole scaffold, connected via an ethanediamide (oxalamide) linker.
This compound is part of a broader class of triazolo-thiazole derivatives, which are explored for their bioactivity in medicinal chemistry, particularly in targeting enzymes or receptors influenced by aromatic and heterocyclic interactions .
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O3S/c1-13-4-7-16(12-18(13)24)26-22(31)21(30)25-11-10-19-14(2)29-23(33-19)27-20(28-29)15-5-8-17(32-3)9-6-15/h4-9,12H,10-11H2,1-3H3,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNMKGROFUJPOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=C(N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine derivatives, have been reported to possess medically and biologically relevant properties such as antibacterial, antifungal, and antidepressant activities.
Mode of Action
It is known that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors. This interaction could lead to changes in the biological activity of the target, resulting in the observed effects.
Biological Activity
N'-(3-chloro-4-methylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide is a complex organic compound that has been synthesized for its potential biological activities. This compound incorporates various pharmacophores known for their therapeutic properties. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective effects based on recent research findings.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of 427.84 g/mol. The structure features multiple functional groups including a triazole and thiazole moiety, which are significant in enhancing biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds containing triazole and thiazole rings exhibit promising anticancer properties. The compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 4.37 ± 0.7 | |
| HepG-2 (Liver Cancer) | 8.03 ± 0.5 | |
| Jurkat (T-cell) | < Doxorubicin |
The structure-activity relationship (SAR) indicates that the presence of methyl groups and specific substitutions on the phenyl rings significantly enhance cytotoxicity.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Compounds with similar structural features have shown effectiveness against various bacterial strains. In vitro studies suggest that the thiazole and triazole components contribute to the antimicrobial activity by disrupting bacterial cell membranes.
Neuroprotective Effects
Preliminary studies indicate potential neuroprotective effects attributed to the modulation of acetylcholine levels in the brain. The incorporation of a triazole ring has been linked to enhanced anti-cholinesterase activity, suggesting a role in cognitive enhancement and neuroprotection:
| Compound | Activity | IC50 (µM) |
|---|---|---|
| Triazole Derivative | Anti-AChE | 0.23 |
| Donepezil | Anti-AChE | 0.12 |
The proposed mechanisms for the biological activities include:
- Cytotoxic Mechanism : The compound interacts with DNA synthesis pathways, inhibiting cancer cell proliferation.
- Antimicrobial Mechanism : Disruption of microbial cell membrane integrity through interactions with lipid bilayers.
- Neuroprotective Mechanism : Inhibition of acetylcholinesterase leads to increased acetylcholine levels, enhancing neurotransmission.
Case Study 1: Anticancer Efficacy
A study conducted by Evren et al. (2019) reported that similar thiazole derivatives exhibited significant selectivity against A549 and HepG-2 cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting a promising avenue for further development in anticancer therapies .
Case Study 2: Neuroprotective Potential
Research published in MDPI highlighted that triazole-containing compounds showed dual-binding site inhibition on acetylcholinesterase, indicating their potential as cognitive enhancers .
Scientific Research Applications
The compound N'-(3-chloro-4-methylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article discusses its applications based on available research findings and case studies.
Molecular Formula
The molecular formula is , indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms.
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit significant anticancer properties. The incorporation of the triazole and thiazole rings has been linked to enhanced cytotoxic effects against various cancer cell lines. For instance, studies have shown that triazole derivatives can inhibit cell proliferation by inducing apoptosis in cancer cells .
Antimicrobial Properties
Compounds containing thiazole and triazole moieties have demonstrated antimicrobial activity against a range of pathogens. The unique electronic properties of these rings contribute to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory effects. Similar compounds have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Neurological Applications
The ethylamide structure may also confer neuroprotective properties. Research into related compounds has shown promise in treating neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives of the triazole-thiazole scaffold were synthesized and evaluated for their anticancer activities. The results indicated that modifications to the phenyl groups significantly enhanced potency against breast cancer cell lines .
Case Study 2: Antimicrobial Testing
A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The findings revealed that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential as new antimicrobial agents .
Case Study 3: Neuroprotection
Research focusing on neuroprotective agents highlighted the benefits of compounds with similar amide structures in reducing neuronal death in models of Alzheimer's disease. These compounds were found to improve cognitive function through modulation of cholinergic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituents and core modifications, leading to variations in physicochemical properties and biological activity. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Findings
Substituent Effects: Chlorine vs. Halogenation: The dichlorinated analog in (4-ClPh) increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.
Biological Activity :
- Triazolo-Thiazole Derivatives : Compounds with oxalamide linkers (e.g., target compound and ) are hypothesized to inhibit enzymes like α-glucosidase or kinases via hydrogen-bonding interactions .
- Imidazo-Thiazole Derivatives : The Schiff base linker in may confer metal-chelating properties, relevant in antimicrobial or anticancer activity .
QSAR Models: Substituent lipophilicity (Cl, OMe) correlates with improved bioactivity in triazolo-thiazoles, as predicted by XGBoost models (RMSE: 9.091 K; R²: 0.928) .
Preparation Methods
Synthesis of the Triazolo-Thiazole Core
The triazolo[3,2-b][1, thiazole scaffold is synthesized via a one-pot cyclocondensation strategy. Source demonstrates that dibenzoylacetylene reacts with 4-methoxy-substituted triazole derivatives under ambient conditions to yield functionalized triazolo-thiazoles. For this compound, 4-methoxyphenyl-1H-1,2,4-triazole-3-thiol undergoes cyclization with methyl-substituted α,β-unsaturated ketones to form the 6-methylthiazolo[3,2-b]triazole intermediate. The reaction proceeds at room temperature in ethanol, achieving yields of 82–89% without catalysts .
Critical parameters include:
-
Solvent : Ethanol or THF (optimal for solubility and reaction rate).
-
Temperature : 25–30°C (prevents side reactions).
-
Substituent positioning : Methyl groups at C6 and methoxyphenyl at C2 are introduced via pre-functionalized starting materials .
Functionalization of the Thiazolo-Triazole Intermediate
The 5-position of the thiazolo-triazole core is alkylated to introduce the ethyl spacer required for ethanediamide attachment. Source highlights a nucleophilic substitution approach using 2-bromoethylamine hydrobromide in dimethylformamide (DMF) with K2CO3 as a base. The reaction is conducted at 60°C for 6 hours, yielding the 5-(2-aminoethyl)thiazolo-triazole derivative (78% yield).
Key characterization data for this intermediate:
-
1H NMR (400 MHz, DMSO-d6): δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 3.84 (s, 3H, OCH3), 3.12 (t, J = 6.4 Hz, 2H, CH2NH2), 2.68 (t, J = 6.4 Hz, 2H, CH2-thiazole), 2.45 (s, 3H, CH3) .
Ethanediamide Coupling
The ethanediamide moiety is introduced via a two-step protocol:
-
Oxalamide formation : Reacting the 5-(2-aminoethyl)thiazolo-triazole with ethyl oxalyl chloride in dichloromethane (DCM) at 0°C, followed by room-temperature stirring for 12 hours. Triethylamine is used to scavenge HCl, yielding the mono-amide intermediate (65% yield) .
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Final coupling : The mono-amide reacts with 3-chloro-4-methylaniline in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. The mixture is stirred at 25°C for 24 hours, furnishing the target compound in 71% yield .
Reaction Conditions Table
Purification and Characterization
The crude product is purified via column chromatography (SiO2, ethyl acetate/hexane 3:7) and recrystallized from ethanol. Source confirms the structure through:
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High-Resolution Mass Spectrometry (HRMS) : m/z 484.1132 [M+H]+ (calculated: 484.1131).
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X-ray crystallography : Single-crystal analysis reveals planar geometry at the triazole-thiazole junction and intramolecular H-bonding between the ethanediamide NH and thiazole sulfur .
Challenges and Optimizations
Q & A
Q. What are the key considerations for synthesizing and purifying this compound?
The synthesis involves multi-step protocols, including cyclization of hydrazine derivatives with aldehydes (e.g., 4-methoxybenzaldehyde) to form the triazolothiazole core, followed by coupling reactions to attach the ethanediamide moiety . Critical parameters include:
- Temperature control : Reactions often require inert atmospheres (N₂/Ar) and precise thermal regulation (60–120°C) to prevent side reactions .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography with gradients (e.g., ethyl acetate/hexane) is used to isolate >95% pure product .
Q. How is the compound structurally characterized to confirm its identity?
Characterization employs:
- NMR spectroscopy : ¹H and ¹³C NMR verify functional groups (e.g., amide protons at δ 8.2–8.5 ppm) and aromatic systems .
- Mass spectrometry : High-resolution MS confirms the molecular ion peak at m/z 483.971 (average mass) .
- X-ray crystallography : Resolves bond lengths and angles in the triazolothiazole ring system .
Q. What functional groups influence its reactivity and biological interactions?
Key groups include:
Q. What solvents and conditions are optimal for solubility and stability studies?
- Solubility : Best in DMSO (≥50 mM stock solutions) or ethanol/water mixtures (1:1 v/v) .
- Stability : Assessed via accelerated degradation studies (pH 2–9, 40°C for 48 hrs) monitored by HPLC .
Q. How is initial biological activity screened in vitro?
Standard assays include:
- MTT assay : Tests cytotoxicity (IC₅₀ values) against cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) determined via broth microdilution .
Advanced Research Questions
Q. How are structure-activity relationship (SAR) studies designed for this compound?
SAR strategies involve:
- Substituent variation : Modifying the 4-methoxyphenyl group to fluorophenyl or chlorophenyl analogs to assess potency shifts .
- Bioisosteric replacements : Replacing the triazolothiazole core with pyrazolo[3,4-d]thiazole to evaluate binding affinity changes .
- Activity cliffs : Quantifying IC₅₀ differences using dose-response curves (e.g., 10 nM–100 µM) .
Q. What methodologies identify its primary biological targets?
Q. How are in vivo pharmacokinetic and efficacy models optimized?
Q. What computational tools predict its binding modes and off-target risks?
Q. How is stability under physiological conditions quantified?
- Forced degradation : Expose to simulated gastric fluid (pH 1.2) or liver microsomes (CYP3A4) to identify metabolites via LC-MS .
- Thermal analysis : Differential scanning calorimetry (DSC) detects melting points (Tm) and polymorph transitions .
Q. How are contradictory data resolved in mechanistic studies?
Q. What strategies improve selectivity against related off-targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
